Imidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been the subject of various studies. A continuous flow synthesis method has been developed for imidazo[1,2-a]pyridine-2-carboxylic acids, which is a significant improvement over traditional in-flask methods. This process allows for the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, without the need for isolation of intermediates . Another approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, and subsequent haloform cleavage to yield imidazo[1,5-a]pyridine-1-carboxylic acids . Additionally, a regioselective acid-catalyzed three-component reaction has been developed to synthesize 2-aminopyridine-decorated imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The imidazo[1,2-a]pyridine core is a versatile scaffold that can be functionalized to generate a variety of stable N-heterocyclic carbenes. These carbenes can be further utilized to synthesize Rh(I) mono- and biscarbenes, demonstrating the adaptability of the imidazo[1,2-a]pyridine structure .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H functionalization, which is a key strategy in enhancing their biological activity. The synthesis of functionalized imidazo[1,2-a]pyridine derivatives has been achieved using readily available substrates and catalysts under mild conditions . Furthermore, imidazo[1,2-a]pyridines can participate in multicomponent reactions, such as the three-component reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans .
Physical and Chemical Properties Analysis
Imidazo[1,2-a]pyridines exhibit interesting physical properties, such as the ability to undergo excited state intramolecular proton transfer (ESIPT), which can lead to strong solid-state emission in the blue-green-yellow region. The emission characteristics of these compounds can be influenced by various substituents . In terms of chemical properties, imidazo[1,2-a]pyridine-8-carboxamides have been identified as selective inhibitors of Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents10.
Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promise in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine carboxylic acid derivatives have been evaluated for their potential acute and chronic anti-inflammatory activity .
- Methods of Application : A docking analysis was performed on selected imidazo[1,2-a]pyridine carboxylic acid derivatives, indicating their binding to enzymes COX-1 and COX-2 active pockets . In vitro analysis showed that certain compounds preferentially inhibited COX-2 .
- Results or Outcomes : Some compounds were found to inhibit the edema produced by carrageenan more efficiently than indomethacin . Chronic anti-inflammatory activity was found in certain derivatives .
Cardiotonic Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The unsubstituted imidazole fragment cardiotonic agent olprinone is a clinically used representative of Imidazo[1,2-a]pyridines .
- Methods of Application : The development of these compounds is based on the structure–activity relationship .
- Results or Outcomes : Olprinone has been used as a cardiotonic agent .
Fluorescence Sensors
- Scientific Field : Chemical Engineering
- Summary of Application : Imidazo[1,2-a]pyridines have found broad application as fluorescence sensors .
- Methods of Application : The development of these compounds is based on their fluorescent properties .
- Results or Outcomes : These compounds have been employed in molecular switches .
Analgesic Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The 2-substituted analgesic miroprofen is a clinically used representative of Imidazo[1,2-a]pyridines .
- Methods of Application : The development of these compounds is based on the structure–activity relationship .
- Results or Outcomes : Miroprofen has been used as an analgesic agent .
Treatment of Insomnia and Brain Disorders
- Scientific Field : Neurology
- Summary of Application : The agent for the treatment of insomnia and brain disorders, zolpidem, is a clinically used representative of Imidazo[1,2-a]pyridines .
- Methods of Application : The development of these compounds is based on the structure–activity relationship .
- Results or Outcomes : Zolpidem has been used for the treatment of insomnia and brain disorders .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCKNWCRFHEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471037 | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-8-carboxylic acid | |
CAS RN |
133427-08-4 | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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